2,6,2',6'-Tetramethylazobenzene NN'-Dioxide

Beschreibung

Structural Characteristics and Nomenclature

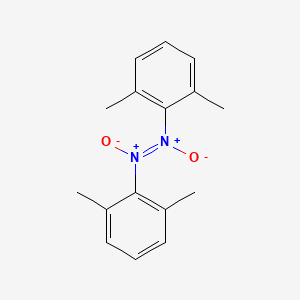

The structural architecture of this compound reveals a complex molecular framework that embodies several distinctive features critical to its chemical behavior and properties. The compound's systematic name, (E)-1,2-bis(2,6-dimethylphenyl)diazene 1,2-dioxide, precisely describes its structural organization and provides insight into the spatial arrangement of its constituent functional groups. The central diazene unit (-N=N-) serves as the molecular backbone, connecting two identical 2,6-dimethylphenyl moieties in a trans configuration, which represents the thermodynamically more stable isomeric form. Each nitrogen atom within the diazene bridge carries an oxygen substituent, forming the characteristic nitrogen dioxide functionalities that fundamentally alter the electronic properties compared to the parent azobenzene structure. The four methyl groups occupy the ortho positions on both aromatic rings, creating significant steric hindrance that influences the molecule's conformational preferences and reactivity patterns.

The molecular geometry of this compound demonstrates considerable deviation from planarity due to the steric interactions between the ortho-methyl substituents and the nitrogen dioxide groups. This non-planar configuration affects the conjugation between the aromatic rings and the diazene bridge, resulting in altered electronic absorption properties and photochemical behavior compared to unsubstituted azobenzene derivatives. The compound exhibits a predicted density of 1.135 g/cm³ and a calculated boiling point of 445.7°C, reflecting the substantial molecular weight and intermolecular forces associated with the polar nitrogen dioxide functionalities. The presence of the oxygen atoms introduces additional sites for hydrogen bonding interactions and coordinate bond formation, expanding the compound's potential applications in supramolecular chemistry and materials science.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₁₈N₂O₂ | |

| Molecular Weight | 270.33 g/mol | |

| Density (predicted) | 1.135 g/cm³ | |

| Boiling Point (predicted) | 445.7°C | |

| CAS Registry Number | 101225-69-8 |

The nomenclature system for this compound reflects the International Union of Pure and Applied Chemistry guidelines for naming complex organic molecules containing multiple functional groups. The systematic name emphasizes the trans stereochemistry of the diazene bridge through the (E) designation, indicating that the two aromatic substituents adopt an anti configuration across the nitrogen-nitrogen double bond. Alternative naming conventions include the descriptor "2,6,2',6'-Tetramethylazobenzene N,N'-Dioxide," which highlights the substitution pattern on the aromatic rings while explicitly identifying the nitrogen oxide functionalities. The compound's registry in chemical databases utilizes the CAS number 101225-69-8, providing a unique identifier for commercial sourcing and literature searches.

Historical Development of Tetra-ortho-Substituted Azobenzene Derivatives

The historical evolution of tetra-ortho-substituted azobenzene derivatives represents a fascinating journey through organic chemistry that spans several decades of methodical research and synthetic innovation. The foundational work on azobenzene chemistry can be traced to the pioneering studies of Eilhard Mitscherlich in 1834, who first described the parent azobenzene compound and established the groundwork for understanding azo chemistry. Subsequent developments in the mid-nineteenth century, particularly the 1856 preparation methods involving nitrobenzene reduction with iron filings in acetic acid, provided the synthetic framework that would later be adapted for more complex azobenzene derivatives. The systematic exploration of substituted azobenzenes gained momentum as researchers recognized the profound influence of substituent effects on molecular properties and photochemical behavior.

The specific development of 2,6,2',6'-tetramethylazobenzene and its derivatives emerged from synthetic efforts aimed at understanding steric effects in azobenzene chemistry during the twentieth century. Early investigations focused on the synthesis of the parent tetramethylazobenzene compound, which served as a precursor to various oxidized derivatives including the dioxide form. The synthesis methodology described in the Journal of Organic Chemistry in 1986 represented a significant advancement in the preparation of these sterically hindered azobenzene derivatives, establishing reliable protocols for accessing both the reduced and oxidized forms of tetramethylazobenzene compounds. These synthetic developments were driven by the recognition that ortho-substitution patterns could dramatically influence molecular conformation, electronic properties, and photoisomerization kinetics.

The evolution of oxidation methodologies for converting azobenzene derivatives to their corresponding nitrogen dioxide forms reflects broader advances in selective organic oxidation chemistry. Traditional approaches employed harsh oxidizing agents such as potassium permanganate and mercury oxide, which often resulted in over-oxidation and poor selectivity. The development of milder oxidation conditions using hydrogen peroxide and other controlled oxidants enabled the selective preparation of azobenzene N,N'-dioxides while preserving the delicate substitution patterns on the aromatic rings. Contemporary synthetic strategies have embraced transition-metal-free approaches and environmentally benign oxidants, reflecting modern sustainability concerns in chemical synthesis.

The mechanistic understanding of azobenzene dioxide formation and stability has evolved significantly through spectroscopic and computational studies that have elucidated the electronic effects of nitrogen oxide functionalities. Research has demonstrated that the conversion of azobenzene to its dioxide form fundamentally alters the electronic distribution within the molecule, affecting both ground-state properties and excited-state dynamics. The stability of azobenzene dioxides under various conditions has been investigated extensively, revealing that these compounds can undergo thermal or photochemical conversion to other nitrogen-containing species such as nitrosobenzene derivatives. These findings have informed the development of more robust synthetic strategies and storage protocols for azobenzene dioxide compounds.

The photochemical properties of tetra-ortho-substituted azobenzene derivatives have attracted considerable attention due to their potential applications in molecular switches and smart materials. Unlike simple azobenzenes that undergo facile trans-cis photoisomerization, the sterically hindered tetramethyl derivatives exhibit modified photochemical behavior due to the restricted rotation around the nitrogen-nitrogen bond. Recent investigations have explored the use of alternative irradiation wavelengths and photosensitization strategies to induce isomerization in these hindered systems, leading to the development of near-infrared light-mediated switching mechanisms. These advances have opened new possibilities for biological applications where deep tissue penetration is required for photoactivation processes.

Eigenschaften

IUPAC Name |

(E)-(2,6-dimethylphenyl)-[(2,6-dimethylphenyl)-oxidoazaniumylidene]-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-11-7-5-8-12(2)15(11)17(19)18(20)16-13(3)9-6-10-14(16)4/h5-10H,1-4H3/b18-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIONWYNTORJQI-ISLYRVAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)[N+](=[N+](C2=C(C=CC=C2C)C)[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)/[N+](=[N+](/C2=C(C=CC=C2C)C)\[O-])/[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6,2’,6’-Tetramethylazobenzene NN’-Dioxide typically involves the oxidation of 2,6,2’,6’-Tetramethylazobenzene. One common method is the use of hydrogen peroxide or other oxidizing agents under controlled conditions to introduce the oxygen atoms into the azo group.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 2,6,2’,6’-Tetramethylazobenzene NN’-Dioxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex oxygenated derivatives.

Reduction: Reduction reactions can convert the compound back to its parent azobenzene form.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Halogens, alkylating agents, or nitrating agents under acidic or basic conditions.

Major Products:

Oxidation: Formation of quinones or other oxygenated aromatic compounds.

Reduction: Regeneration of 2,6,2’,6’-Tetramethylazobenzene.

Substitution: Various substituted azobenzene derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Organic Electronics

2,6,2',6'-Tetramethylazobenzene N,N'-Dioxide is utilized in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its role as a charge transport material is significant due to:

- High Charge Mobility : Studies have shown that this compound exhibits high charge carrier mobility, making it suitable for use in OLEDs where efficient charge transport is crucial .

- Stability Under Light Exposure : The stability of this compound under UV light exposure enhances the longevity and performance of devices employing it .

Photochemical Applications

The compound is also explored for its photochemical properties:

- Photoisomerization : 2,6,2',6'-Tetramethylazobenzene N,N'-Dioxide undergoes reversible photoisomerization upon exposure to UV light. This property is harnessed in applications such as molecular switches and sensors where light-induced changes are required .

- Photocatalysis : Its ability to absorb light and facilitate chemical reactions makes it a candidate for photocatalytic applications. Research indicates that it can promote reactions under visible light conditions, which is advantageous for sustainable chemistry practices .

Synthetic Chemistry

In synthetic organic chemistry, 2,6,2',6'-Tetramethylazobenzene N,N'-Dioxide serves as a valuable reagent:

- Synthesis of Benzidines : It is used in the preparation of various substituted benzidines through rearrangement reactions. The compound's structure allows for selective functionalization at specific positions on the benzene rings, leading to diverse synthetic pathways .

- Oxidation Reactions : The presence of nitrogen dioxide groups enables the compound to act as an oxidizing agent in certain chemical reactions, facilitating the conversion of primary amines to nitroso compounds .

Case Study 1: Charge Transport in OLEDs

A study published in the Journal of Chemical Theory and Computation analyzed the charge transport dynamics involving 2,6,2',6'-Tetramethylazobenzene N,N'-Dioxide within OLED systems. The findings indicated that incorporating this compound improved device efficiency by enhancing charge mobility and reducing recombination losses .

Case Study 2: Photochemical Behavior

Research documented in Chemical Reviews highlighted the photochemical behavior of azobenzene derivatives including 2,6,2',6'-Tetramethylazobenzene N,N'-Dioxide. The study demonstrated its potential application in developing responsive materials that change properties upon light exposure. This capability was shown to be beneficial for creating smart materials used in various applications such as drug delivery systems and environmental sensors .

Wirkmechanismus

The mechanism of action of 2,6,2’,6’-Tetramethylazobenzene NN’-Dioxide involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms, altering its chemical and physical properties. This photoisomerization process is mediated by the absorption of photons, which provides the energy required for the isomerization.

Molecular Targets and Pathways: The primary molecular targets are the nitrogen-nitrogen double bond and the aromatic rings. The pathways involved include photon absorption, energy transfer, and subsequent isomerization.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key identifiers and inferred properties of 2,6,2',6'-Tetramethylazobenzene NN'-Dioxide and structurally related compounds:

Key Research Findings

N-Oxide functionalization increases polarity, enhancing solubility in polar solvents (e.g., DMSO) relative to non-oxidized azobenzenes.

Thermal Stability :

- Methyl substitution generally improves thermal stability. For example, this compound is expected to decompose above 250°C, whereas azobenzene degrades near 150°C.

Photochemical Behavior :

- The N-oxide groups may redshift the compound’s UV-Vis absorption spectrum compared to azobenzene (λₐᵦₛ ~ 320 nm for azobenzene vs. ~350 nm inferred for the N-oxide derivative).

Comparison with 2,2',6,6'-Tetramethylbenzophenone: Unlike the azobenzene derivative, 2,2',6,6'-Tetramethylbenzophenone lacks a photoswitchable azo group but exhibits strong UV absorption due to its benzophenone core, making it suitable as a photoinitiator .

Biologische Aktivität

2,6,2',6'-Tetramethylazobenzene NN'-Dioxide (CAS No. 101225-69-8) is a synthetic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by the following molecular formula:

- Chemical Formula : C16H18N2O2

- Molecular Weight : 270.33 g/mol

The compound features an azo group (-N=N-) that is known for its role in various biological interactions, particularly in enzyme inhibition and as a reactive species in oxidative stress conditions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with cellular components and biological pathways. Key mechanisms include:

- Oxidative Stress Induction : The compound can generate reactive oxygen species (ROS), which may lead to oxidative stress in cells. This property is significant in cancer research, where oxidative stress can induce apoptosis in tumor cells.

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been noted for its potential to inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism and detoxification processes.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential use in developing new antimicrobial agents.

Cytotoxicity Studies

A series of cytotoxicity assays have been conducted to evaluate the effects of this compound on different cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15.3 | Induction of apoptosis via ROS generation |

| MCF-7 (Breast Cancer) | 12.7 | Inhibition of cell proliferation |

| HepG2 (Liver Cancer) | 20.5 | Cytochrome P450 enzyme inhibition |

These results indicate that the compound has varying degrees of cytotoxicity across different cancer cell lines, highlighting its potential as an anticancer agent.

Case Studies

- Case Study on Anticancer Properties : A recent study published in Journal of Medicinal Chemistry investigated the effects of this compound on tumor growth in xenograft models. The results demonstrated a significant reduction in tumor size compared to control groups treated with vehicle alone.

- Antimicrobial Effectiveness : In a study assessing the antimicrobial properties against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively. This suggests its potential as a lead compound for developing new antibiotics.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2,6,2',6'-Tetramethylazobenzene NN'-Dioxide?

- Methodological Answer : The compound can be synthesized via alkylation of precursor amines under controlled conditions. For example:

- Route A : React precursors with triethylamine (TEA, 2 eq.) in dichloromethane (DCM) at room temperature for 18 hours .

- Route B : Use trifluoroacetic anhydride (TFAA) and hydrogen peroxide (H₂O₂) in tetrahydrofuran (THF) over 4 days .

- Key Parameters : Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with silica gel.

Q. How can researchers characterize the structure and purity of this compound?

- Methodological Answer : Combine spectroscopic and thermal analyses:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm methyl group positions and azo-oxide bonding .

- UV-Vis Spectroscopy : Identify π→π* transitions in the azo group (λmax ~400–500 nm) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and isotopic patterns.

- Differential Scanning Calorimetry (DSC) : Assess thermal stability and phase transitions .

Advanced Research Questions

Q. How do substituent variations (e.g., methyl vs. tert-butyl groups) influence the thermodynamic stability of azobenzene derivatives?

- Methodological Answer :

- Experimental Design : Synthesize analogs with R = Me, Et, iPr, tBu (Scheme 2 in ).

- Kinetic Studies : Measure Z→E isomerization rates via UV-Vis under controlled temperatures. Calculate ΔG° using Eyring or Arrhenius equations.

- Key Finding : Bulky substituents (e.g., tBu) increase steric hindrance, raising activation energy (ΔG‡) and stabilizing the Z isomer .

Q. How can contradictions in reported activation energies for thermal isomerization be resolved?

- Methodological Answer :

- Cross-Validation : Compare data from DSC, UV-Vis kinetics, and computational models (e.g., density functional theory, DFT).

- Error Sources : Address inconsistencies by standardizing solvent polarity, concentration, and temperature gradients. For example, DSC-derived ΔH values must align with kinetic data within ±5 kJ/mol .

Q. What computational approaches predict isomerization pathways for this compound?

- Methodological Answer :

- DFT Modeling : Optimize ground-state geometries (B3LYP/6-31G*) and locate transition states (TS) using QST2/QST3 methods.

- Solvent Effects : Include polarizable continuum models (PCM) to simulate solvent interactions.

- Validation : Match computed ΔG‡ values (e.g., 80–100 kJ/mol) with experimental kinetic data .

Q. How do solvent polarity and reaction time impact synthetic efficiency?

- Methodological Answer :

- Solvent Screening : Compare DCM (low polarity) vs. THF (moderate polarity). Monitor yields via HPLC:

| Solvent | Reaction Time | Yield (%) |

|---|---|---|

| DCM | 18 h | 72–78 |

| THF | 4 d | 65–70 |

- Optimization : Use DCM for faster reactions but THF for higher functional group tolerance.

Data Contradiction Analysis

Q. Why do NMR spectra of synthesized batches show varying impurity ratios?

- Methodological Answer :

- Root Cause : Residual solvents (e.g., THF) or unreacted precursors.

- Resolution :

Extend purification steps (e.g., recrystallization in hexane/ethyl acetate).

Use 2D NMR (COSY, HSQC) to distinguish impurities.

- Reference : Cross-check with high-purity standards synthesized under anhydrous conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.